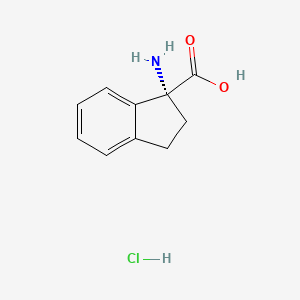
Strontiumacetylacetonatehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium acetylacetonate hydrate is a coordination compound derived from the acetylacetonate anion and strontium ions. It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound typically appears as a white powder and has the molecular formula ([CH_3COCH=C(O-)CH_3]_2Sr \cdot xH_2O).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of strontium acetylacetonate hydrate typically involves the reaction of strontium salts with acetylacetone in the presence of a base. The general reaction can be represented as follows: [ \text{Sr}^{2+} + 2 \text{Hacac} \rightarrow \text{Sr(acac)}_2 + 2 \text{H}^+ ] where (\text{Hacac}) represents acetylacetone. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the complex.
Industrial Production Methods
In industrial settings, the production of strontium acetylacetonate hydrate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Strontium acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of strontium.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of strontium oxides, while substitution reactions can yield various strontium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Strontium acetylacetonate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or therapeutic agents.
Industry: It is used in the production of advanced materials, including ceramics and nanomaterials, due to its ability to form stable complexes.
Wirkmechanismus
The mechanism of action of strontium acetylacetonate hydrate involves its ability to form stable chelate complexes with metal ions. The acetylacetonate ligands coordinate with the strontium ion through their oxygen atoms, forming a six-membered chelate ring. This coordination enhances the stability and reactivity of the compound, making it useful in various catalytic and synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Barium acetylacetonate hydrate
- Gallium acetylacetonate
- Titanium isopropoxide
- Iridium acetylacetonate
- Vanadium oxytriethoxide
- Indium acetylacetonate
- Nickel acetylacetonate
Uniqueness
Strontium acetylacetonate hydrate is unique due to its specific coordination chemistry and the stability of its complexes. Compared to other metal acetylacetonates, it offers distinct reactivity patterns and applications, particularly in the synthesis of strontium-containing materials and as a catalyst in organic reactions.
Eigenschaften
Molekularformel |
C10H16O5Sr |
|---|---|
Molekulargewicht |
303.85 g/mol |
IUPAC-Name |
strontium;(E)-4-oxopent-2-en-2-olate;hydrate |
InChI |
InChI=1S/2C5H8O2.H2O.Sr/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;1H2;/q;;;+2/p-2/b2*4-3+;; |
InChI-Schlüssel |
JVRAVYRNHCOMBG-XHTSQIMGSA-L |
Isomerische SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].O.[Sr+2] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


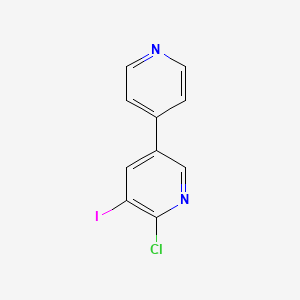
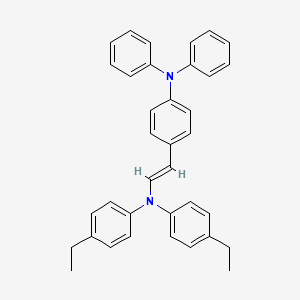
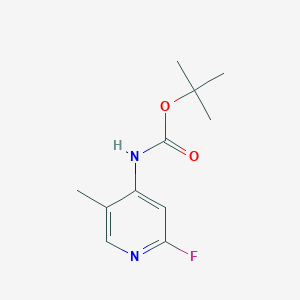
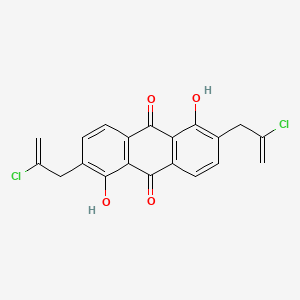
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
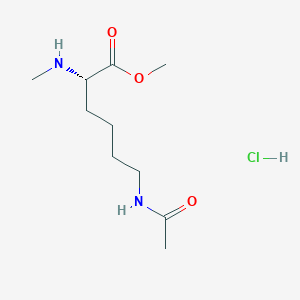
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
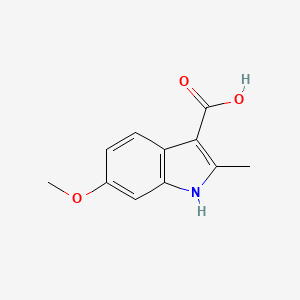
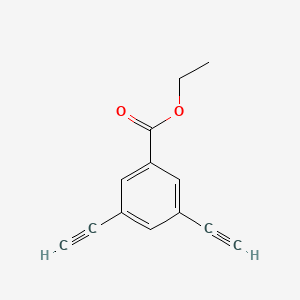
![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
